Gefitinib hydrochloride - 184475-55-6

Gefitinib hydrochloride

Catalog Number: EVT-253663
CAS Number: 184475-55-6
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gefitinib hydrochloride is a small molecule drug that belongs to the class of tyrosine kinase inhibitors. It is used in the treatment of non-small cell lung cancer (NSCLC) and has shown promising results in clinical trials. The drug works by inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many cancer cells.
Synthesis Analysis
  • Improved Multi-step Synthesis: A recent method focuses on enhancing the efficiency and commercial viability of Gefitinib Hydrochloride synthesis. This process emphasizes achieving higher yields while circumventing the use of an unstable 4-chloroquinazoline intermediate [].

  • One-Pot Conversion Method: Another approach involves a one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones. This simplified method includes reduction, formylation, hydrolysis, and cyclization steps, offering a more economical route for synthesizing Gefitinib Hydrochloride [].

  • Microwave-Assisted Synthesis: A novel method utilizes microwave irradiation in a multi-step process. This method employs iodo 2-(bromomethyl)-4-methoxy-5-hydroxybenzonitrile as the starting material, reacting it with formamidine hydrochloride salt to synthesize 7-hydroxy-6-methoxy-quinazolin-4-one. Subsequent reactions with morpholine, a chlorinating reagent, and finally 3-chloro-4-fluoroaniline yield Gefitinib Hydrochloride []. This approach offers advantages such as reduced reaction time, higher yields, and minimized use of hazardous reagents.

Mechanism of Action

Gefitinib Hydrochloride's primary mechanism of action involves the inhibition of tyrosine kinase activity associated with the Epidermal Growth Factor Receptor (EGFR) [, , ]. This inhibition disrupts downstream signaling pathways responsible for cell proliferation, survival, and other cellular processes. It exhibits a higher affinity for EGFR harboring specific mutations, particularly those commonly observed in certain types of cancer cells, making it a potential therapeutic agent in targeted therapies [, , ].

Physical and Chemical Properties Analysis

The research highlights the challenge posed by the low water solubility of Gefitinib, limiting its bioavailability [, ]. To address this, researchers have explored encapsulating Gefitinib Hydrochloride within core-shell nanocomplexes []. This approach aims to enhance its solubility, stability, and delivery to target sites.

Applications
  • Targeted Drug Delivery: Researchers are exploring the use of Gefitinib Hydrochloride loaded nanocomplexes as a drug delivery system. The goal is to enhance its solubility and stability for improved therapeutic efficacy []. This is particularly relevant for treating diseases like kidney fibrosis, where targeted delivery is crucial [].

  • Cancer Research: Gefitinib Hydrochloride is extensively studied for its potential in cancer therapy, particularly for cancers with specific EGFR mutations. Its role in inhibiting tumor cell proliferation and promoting apoptosis is a key area of investigation [, , , , , , , , , , , , , , ].

  • Combination Therapies: Researchers are investigating the synergistic effects of combining Gefitinib Hydrochloride with other therapeutic agents, such as doxorubicin hydrochloride, to enhance treatment efficacy for diseases like cancer [, ].

  • Overcoming Drug Resistance: Studies have shown that Gefitinib Hydrochloride can potentially reverse drug resistance in certain cancer cells by inhibiting drug efflux pumps like ABCG2 []. This finding has significant implications for improving the effectiveness of existing chemotherapeutic drugs.

  • Histamine H1 Receptor Research: Interestingly, research suggests that Gefitinib Hydrochloride might interact with the histamine H1 receptor, indicating its potential use in allergy research and related fields [].

Erlotinib Hydrochloride

    Compound Description: Erlotinib hydrochloride, like Gefitinib hydrochloride, is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is used for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. [, , , ]

    Relevance: Erlotinib hydrochloride shares a very similar structure to Gefitinib hydrochloride, with the primary difference being the substitution on the aniline ring. Both belong to the quinazoline class of compounds and act as EGFR inhibitors. [, , , ]

Icotinib Hydrochloride

    Compound Description: Icotinib hydrochloride (Conmana) is a highly selective, orally administered EGFR tyrosine kinase inhibitor developed in China. It has shown efficacy in treating advanced NSCLC patients, particularly those with EGFR mutations. [, , , , ]

    Relevance: Icotinib hydrochloride is structurally related to Gefitinib hydrochloride, both featuring a quinazoline core with similar side chains. They are both classified as EGFR tyrosine kinase inhibitors. [, , , , ]

Anlotinib Hydrochloride

    Compound Description: Anlotinib hydrochloride is a novel multi-target tyrosine kinase inhibitor, showing promise in treating brain metastases from NSCLC. It exhibits a superior overall response rate compared to some other treatments. []

    Relevance: While not directly targeting EGFR like Gefitinib hydrochloride, Anlotinib hydrochloride is a tyrosine kinase inhibitor, putting it in the same broader category of targeted cancer therapies. []

Osimertinib

    Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that shows better penetration across human brain microvascular endothelial cells compared to Gefitinib hydrochloride. []

    Relevance: Osimertinib, although a later-generation drug, belongs to the same class of EGFR tyrosine kinase inhibitors as Gefitinib hydrochloride. []

Afatinib

    Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor that demonstrates comparable penetration across the blood-brain barrier to Gefitinib hydrochloride. []

    Relevance: Afatinib is classified as an EGFR tyrosine kinase inhibitor, placing it in the same category as Gefitinib hydrochloride. []

Doxorubicin Hydrochloride

    Compound Description: Doxorubicin hydrochloride is a widely used chemotherapy drug, often combined with other therapies like Gefitinib hydrochloride for enhanced anticancer effects. It works by interfering with DNA replication and repair. [, ]

    Relevance: While not structurally related, Doxorubicin hydrochloride is often used in combination therapy with Gefitinib hydrochloride, highlighting its synergistic effect in cancer treatment. [, ]

SN-38

    Compound Description: SN-38 is the active metabolite of irinotecan hydrochloride, a type I DNA topoisomerase inhibitor. When combined with Gefitinib hydrochloride, SN-38 has shown promising results in inhibiting the growth of head and neck squamous cell carcinoma (HNSCC) cells. []

    Relevance: Although not structurally similar to Gefitinib hydrochloride, SN-38 is studied in conjunction with it for potential synergistic effects in cancer treatment. []

Diphenhydramine Hydrochloride

    Compound Description: Diphenhydramine hydrochloride, unlike Gefitinib hydrochloride, is a first-generation antihistamine commonly used to treat allergy symptoms. It acts primarily as an inverse agonist of the histamine H1 receptor. []

    Relevance: Diphenhydramine hydrochloride was used as a reference compound in a study to validate a method for identifying potential histamine-activating components in traditional Chinese medicine injections. This study also examined the potential allergic effects of Houttuyfonate, a component found in the Yujin injection, in comparison to diphenhydramine hydrochloride. []

Houttuyfonate

    Compound Description: Houttuyfonate is a compound found in the Yujin injection, a traditional Chinese medicine. Studies have shown that it can activate the histamine H1 receptor and induce calcium release in a dose-dependent manner. []

    Relevance: While not structurally related to Gefitinib hydrochloride, Houttuyfonate was investigated alongside it in a study focusing on the histamine H1 receptor. This research aimed to identify potential allergic components within traditional Chinese medicine injections. []

Diquinazoline Diselenides

    Compound Description: These compounds represent a novel class of molecules designed and synthesized using substituted 4-chloroquinazoline and sodium diselenide. They exhibit promising anticancer activity against various cancer cell lines, including MDA-MB-435, A549, MDA-MB-231, SiHa, and HeLa. []

    Relevance: Diquinazoline diselenides are structurally related to Gefitinib hydrochloride as they both share a quinazoline core. The presence of a diselenide bridge in these compounds represents a key structural modification compared to Gefitinib hydrochloride, which might contribute to their enhanced anticancer properties. []

Properties

CAS Number

184475-55-6

Product Name

Gefitinib hydrochloride

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C22H25Cl2FN4O3

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Synonyms

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.